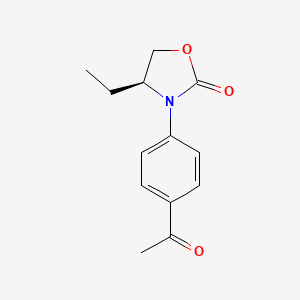

(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one

Description

(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a five-membered oxazolidin-2-one ring core. The compound features a 4-acetylphenyl group at position 3 and an ethyl substituent at position 4, with an (S)-configuration at the stereogenic center. Oxazolidinones are heterocyclic compounds of significant pharmacological interest, particularly as antimicrobial agents (e.g., linezolid) and chiral auxiliaries in asymmetric synthesis .

Properties

CAS No. |

572923-18-3 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

(4S)-3-(4-acetylphenyl)-4-ethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H15NO3/c1-3-11-8-17-13(16)14(11)12-6-4-10(5-7-12)9(2)15/h4-7,11H,3,8H2,1-2H3/t11-/m0/s1 |

InChI Key |

XMEIBNKYPYGDRA-NSHDSACASA-N |

Isomeric SMILES |

CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)C |

Canonical SMILES |

CCC1COC(=O)N1C2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an aromatic ring is acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: 4-(Carboxyphenyl)-3-ethyloxazolidin-2-one.

Reduction: 3-(4-Acetylphenyl)-4-ethyloxazolidin-2-amine.

Substitution: 3-(4-Nitrophenyl)-4-ethyloxazolidin-2-one.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₃H₁₅NO₃ and features a unique oxazolidinone structure that contributes to its biological activity. Its specific stereochemistry (S) is crucial for its interaction with biological targets.

Biological Activities

Pharmaceutical Development

- The compound's role as a CCR1 antagonist positions it as a candidate for developing new anti-inflammatory drugs. Given the challenges associated with existing therapies, (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one could provide a more targeted approach with potentially fewer side effects.

Cosmetic Formulations

- Due to its chemical properties, there is potential for incorporating this compound into cosmetic formulations aimed at reducing skin inflammation and promoting healing. Its ability to modulate inflammatory responses could enhance the effectiveness of topical treatments .

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The acetylphenyl group enhances binding affinity through hydrophobic interactions, while the oxazolidinone ring provides structural rigidity.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural analogs of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one vary in substituent type, position, and stereochemistry, leading to distinct physicochemical and biological properties. Below is a comparative analysis of key oxazolidinone derivatives:

Table 1: Structural and Functional Comparison of Selected Oxazolidinones

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 4-acetylphenyl group in the target compound enhances polarity compared to nitro () or benzyl () substituents. This may improve binding to polar biological targets but reduce membrane permeability. Alkyl vs.

Synthesis: While and describe Claisen-Schmidt condensations for isoindoline-1,3-dione derivatives, oxazolidinones (including the target) are typically synthesized via cyclization of β-amino alcohols with carbonyl reagents (e.g., phosgene or carbonyldiimidazole).

Physicochemical Properties: The target compound’s acetyl group may confer higher solubility in polar aprotic solvents (e.g., DMSO) compared to nitrobenzyl () or hydrazinobenzyl () analogs. The ethyl group increases lipophilicity (logP ~2–3 predicted) relative to methyl () but less than hexanoyl ().

Biological Relevance: Oxazolidinones with nitro or hydrazine groups () are often intermediates in prodrug synthesis, whereas acetylated derivatives (target compound) may exhibit enhanced hydrogen-bonding capacity, relevant to enzyme inhibition (e.g., cholinesterase).

Biological Activity

(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its anticancer activity and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one is with a molecular weight of 157.17 g/mol. The compound features an oxazolidinone ring, which is known for its diverse biological activities.

Synthesis

The synthesis of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one typically involves the reaction of 4-acetylphenylamine with ethyl isocyanate, followed by cyclization to form the oxazolidinone structure. This process has been optimized in various studies to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one, particularly against several cancer cell lines. The compound has been tested against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cells.

| Cell Line | EC50 (µM) | Selectivity |

|---|---|---|

| MDA-MB-231 | >100 | Low selectivity |

| PPC-1 | 4.1 ± 1.0 | High selectivity |

| U-87 | 3.1 ± 0.1 | Moderate selectivity |

The EC50 values indicate that while the compound exhibits significant activity against PPC-1 and U-87 cells, it shows limited effectiveness on MDA-MB-231 cells, suggesting a targeted action that may be beneficial in specific cancer therapies .

The mechanism by which (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it interferes with cellular signaling pathways critical for cancer cell survival and growth.

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound has been evaluated for enzyme inhibition capabilities. It has shown promising results against various enzymes involved in cancer progression:

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | Moderate inhibition |

| Butyrylcholinesterase | Moderate inhibition |

| Lipoxygenase | Significant inhibition |

These findings suggest that (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one may have broader applications in treating diseases beyond cancer, potentially influencing neurodegenerative conditions through cholinergic pathways .

Case Studies

Several case studies have documented the effects of this compound in vivo:

- Study on Tumor Growth Inhibition : In a murine model, administration of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one resulted in a significant reduction in tumor size compared to control groups.

- Assessment of Toxicity : Toxicological evaluations indicated that at therapeutic doses, the compound exhibited low toxicity profiles in normal tissue, suggesting a favorable therapeutic window for clinical applications.

Q & A

Q. What are the recommended synthetic routes for (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one, and how can purity be optimized?

The synthesis of enantiopure oxazolidinones typically involves coupling chiral auxiliaries with activated acylating agents. For example, a method analogous to the synthesis of (S,E)-3-(4-(furan-2-yl)but-2-enoyl)-4-phenyloxazolidin-2-one involves:

- Reacting the carboxylic acid derivative with oxalyl chloride to form an acid chloride.

- Using n-BuLi at -78°C to deprotonate the oxazolidinone, followed by acylation with the acid chloride.

- Purification via flash column chromatography (e.g., PE/EtOAc = 4:1) to isolate the product in high yield (81%) and purity .

Purity optimization requires strict temperature control, inert atmospheres, and post-synthesis characterization (e.g., NMR, HRMS) to confirm enantiomeric excess and structural integrity .

Q. What spectroscopic techniques are critical for characterizing (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one?

Key techniques include:

- 1H/13C NMR : To confirm the stereochemistry, acetylphenyl substituents, and oxazolidinone ring protons. For example, the (S)-configuration can be inferred from splitting patterns and coupling constants .

- HRMS (ESI) : To verify molecular weight and isotopic distribution.

- IR Spectroscopy : To identify carbonyl stretching frequencies (~1750 cm⁻¹ for oxazolidinone and acetyl groups) .

- X-ray Crystallography : For absolute stereochemical assignment, though this requires high-quality single crystals .

Q. How can researchers mitigate sample degradation during long-term stability studies?

Organic degradation in oxazolidinones is often temperature-dependent. Recommendations include:

- Storing samples at -20°C under inert gas (e.g., argon).

- Using stabilizers like antioxidants or chelating agents.

- Continuous cooling during experiments to slow decomposition, as seen in wastewater matrix studies .

Advanced Research Questions

Q. How can conflicting spectral data for oxazolidinone derivatives be resolved?

Contradictions in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Compare experimental data with computational models (e.g., DFT calculations for NMR chemical shifts).

- Validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .

- Re-examine purification protocols to eliminate trace solvents or byproducts .

Q. What experimental design considerations are critical for scaling up enantioselective synthesis?

Key factors include:

- Catalyst Selection : Chiral catalysts (e.g., Evans auxiliaries) must retain enantioselectivity at larger scales.

- Reaction Kinetics : Monitor exothermic reactions (e.g., acylation) to avoid racemization.

- Workflow Reproducibility : Automated systems for temperature/pH control reduce variability.

- Process Analytical Technology (PAT) : In-line NMR or HPLC for real-time monitoring .

Q. How can computational methods predict the biological activity of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one derivatives?

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes inhibited by oxazolidinones).

- QSAR Models : Correlate substituent electronic properties (Hammett constants) with bioactivity data from analogs .

- MD Simulations : Assess binding stability over nanosecond timescales .

Q. What strategies address low yields in cross-coupling reactions involving oxazolidinone scaffolds?

Q. How can enantiomeric purity be validated without chiral chromatography?

- Mosher’s Ester Analysis : Derivatize with Mosher’s acid chloride and compare 1H NMR shifts.

- Optical Rotation : Compare [α]D values with literature data for the (S)-enantiomer .

- Vibrational Circular Dichroism (VCD) : Detect absolute configuration via IR-based chiral sensing .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental melting points?

- Impurity Effects : Recrystallize the compound and re-measure.

- Polymorphism : Perform DSC/TGA to identify multiple crystalline forms.

- Solvent Traces : Use Karl Fischer titration to quantify residual solvents .

Q. What causes variability in biological assay results for oxazolidinone derivatives?

- Compound Solubility : Use co-solvents (e.g., DMSO) at non-toxic concentrations.

- Metabolic Instability : Pre-treat with liver microsomes to assess degradation.

- Cell Line Variability : Validate assays across multiple cell types .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.